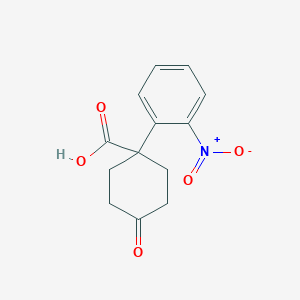
2-(Heptan-2-yl)quinoline-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ヘプタン-2-イル)キノリン-3,4-ジオールは、キノリンファミリーに属する化学化合物です。キノリンは、ベンゼン環とピリジン環が融合した二重環構造を持つ複素環式芳香族有機化合物です。この特定の化合物は、キノリン環にヘプタン-2-イル基が結合しており、3位と4位にヒドロキシル基が結合しています。キノリンは、その多様な生物活性で知られており、医薬品化学や産業応用など、さまざまな分野で使用されています。
準備方法
合成ルートと反応条件
2-(ヘプタン-2-イル)キノリン-3,4-ジオールの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、通常、アニリンとカルボニル化合物を出発物質として使用するフライレンダー合成です。反応は酸性条件下で行われ、通常、硫酸が触媒として使用されます。このプロセスには、シッフ塩基中間体の形成、それに続く環化および酸化が含まれ、キノリン誘導体が得られます。
別の方法には、グリニャール試薬の使用が含まれます。ここで、ヘプタン-2-イル基は、適切なキノリン前駆体とのグリニャール反応によって導入されます。この方法は、最終生成物の収率と純度を高くするために、温度や溶媒の選択などの反応条件を慎重に制御する必要があります。
工業生産方法
2-(ヘプタン-2-イル)キノリン-3,4-ジオールの工業生産には、大規模バッチプロセスまたは連続フロープロセスが関与する場合があります。これらの方法は、通常、温度、圧力、反応物濃度などの反応パラメータを制御するために自動システムを使用します。触媒と溶媒は、反応効率を最適化し、環境への影響を最小限に抑えるために選択されます。溶媒を使用しない反応やリサイクル可能な触媒の使用などのグリーンケミストリーの原則は、持続可能性を強化するために、ますます産業環境で採用されています。
化学反応の分析
反応の種類
2-(ヘプタン-2-イル)キノリン-3,4-ジオールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンまたは他の酸化誘導体になる可能性があります。
還元: この化合物は還元されてジヒドロキノリン誘導体になる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。反応は通常、酸性または塩基性の水溶液中で行われます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、無水条件下で使用されます。
置換: 求電子置換反応には、通常、ハロゲン、スルホニルクロリド、またはニトロ化剤などの試薬が、塩化鉄や塩化アルミニウムなどの触媒の存在下で使用されます。
生成される主な生成物
酸化: キノンおよび他の酸化されたキノリン誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用される試薬に応じて、さまざまな置換されたキノリン誘導体。
4. 科学研究の応用
2-(ヘプタン-2-イル)キノリン-3,4-ジオールには、いくつかの科学研究の応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性について調査されています。
医学: 生物学的標的に結合する能力のために、潜在的な治療薬として検討されています。
業界: 染料、顔料、およびその他の工業用化学品の開発に使用されています。
科学的研究の応用
2-(Heptan-2-yl)quinoline-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-(ヘプタン-2-イル)キノリン-3,4-ジオールの作用機序には、さまざまな分子標的との相互作用が含まれます。3位と4位のヒドロキシル基は、生物学的分子との水素結合やその他の相互作用を可能にします。ヘプタン-2-イル基は、化合物の親油性を高め、細胞膜を通過しやすくする可能性があります。キノリン環は、核酸やタンパク質と相互作用し、細胞プロセスを破壊し、抗菌活性や抗がん活性などの生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: ヘプタン-2-イル基とヒドロキシル基がない母体化合物。
2-メチルキノリン: ヘプタン-2-イル基ではなくメチル基が結合した類似の構造。
4-ヒドロキシキノリン: 4位にヒドロキシル基が結合していますが、ヘプタン-2-イル基はありません。
独自性
2-(ヘプタン-2-イル)キノリン-3,4-ジオールは、ヘプタン-2-イル基と3位と4位のヒドロキシル基の両方が存在することによって独特です。官能基のこの組み合わせは、明確な化学的および生物学的特性を与え、研究と産業におけるさまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, lacking the heptan-2-yl and hydroxyl groups.
2-Methylquinoline: Similar structure but with a methyl group instead of a heptan-2-yl group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4 position but lacks the heptan-2-yl group.
Uniqueness
2-(Heptan-2-yl)quinoline-3,4-diol is unique due to the presence of both the heptan-2-yl group and the hydroxyl groups at the 3 and 4 positions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
2-heptan-2-yl-3-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-8-11(2)14-16(19)15(18)12-9-6-7-10-13(12)17-14/h6-7,9-11,19H,3-5,8H2,1-2H3,(H,17,18) |
InChIキー |
SRMNNUQXNIKROG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)




![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)




